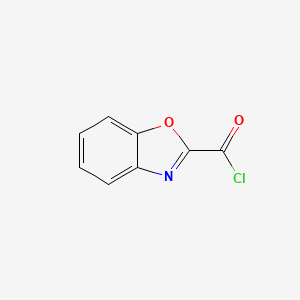

1,3-Benzoxazole-2-carbonyl chloride

Übersicht

Beschreibung

1,3-Benzoxazole-2-carbonyl chloride is a heterocyclic organic compound that features a benzoxazole ring fused with a carbonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Benzoxazole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows:

Starting Materials: 2-aminophenol and phosgene.

Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at low to moderate levels to control the reaction rate and prevent decomposition.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Benzoxazole-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Condensation Reactions: It can react with amines to form amides or with alcohols to form esters.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, chloroform, toluene.

Catalysts: Base catalysts like triethylamine or pyridine are often used to facilitate the reactions.

Major Products:

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Preparation Methods: 1,3-Benzoxazole-2-carbonyl chloride can be synthesized through the reaction of 2-aminophenol with phosgene or its derivatives under controlled conditions. This reaction is typically performed in an inert atmosphere using solvents like dichloromethane or chloroform, with the temperature maintained at low to moderate levels to control the reaction rate and prevent decomposition. Industrial production follows similar synthetic routes on a larger scale, utilizing large-scale reactors with precise temperature and pressure control, and purification techniques such as distillation or recrystallization are employed to achieve high purity.

Chemical Reactions: this compound undergoes various chemical reactions, including:

- Substitution Reactions: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

- Condensation Reactions: It reacts with amines to form amides and with alcohols to form esters.

Common reagents used in these reactions include amines, alcohols, and thiols, with solvents like dichloromethane, chloroform, and toluene. Base catalysts like triethylamine or pyridine are often used to facilitate the reactions. The major products of these reactions are amides, esters, and thioesters.

Scientific Research Applications

- Medicinal Chemistry: this compound is a valuable intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents. Benzoxazole derivatives, in general, have demonstrated potent antibacterial activities against Escherichia coli and moderate antifungal activity . Molecular docking studies suggest that the antibacterial activity can be linked to the inhibition of DNA gyrase . Methyl-1,3-benzoxazole-2-carboxylate, a related compound, has led to the development of pharmacologically active agents with anti-allergic, anti-microbial, and neuro-anti-inflammatory activity .

- Material Science: This compound is employed in the development of advanced materials, such as polymers and coatings, due to its reactive carbonyl chloride group.

- Biological Studies: It serves as a building block for synthesizing biologically active molecules used in drug discovery and development.

Benzoxazole Derivatives as Antimicrobial Agents

Two series of novel benzoxazole derivatives containing 2-phenyl and 2-N-phenyl groups have been synthesized and evaluated for their antimicrobial properties . These compounds have shown potent antibacterial activities, especially against E. coli, and moderate antifungal activity . Molecular docking studies suggest that the antibacterial activity is linked to the inhibition of DNA gyrase . These compounds can be considered for developing the next generation of antimicrobial agents .

Additional Applications of Benzoxazole Derivatives

- Organic Light-Emitting Diodes (OLEDs): Methyl-1,3-benzoxazole-2-carboxylate has been used to complex europium, resulting in a very efficient electroluminescent layer for applications in OLEDs .

- Anti-cancer Activity: Mercaptobenzoxazoles substituted in the side chain with a cytotoxic group show antitumor activity and inhibit Ehrlich Ascites .

Wirkmechanismus

The mechanism of action of 1,3-Benzoxazole-2-carbonyl chloride is primarily based on its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives that can interact with biological targets, such as enzymes and receptors, leading to diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Benzoxazole: Lacks the carbonyl chloride group but shares the benzoxazole ring structure.

Benzothiazole-2-carbonyl chloride: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.

Benzimidazole-2-carbonyl chloride: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.

Uniqueness: 1,3-Benzoxazole-2-carbonyl chloride is unique due to its combination of the benzoxazole ring and the reactive carbonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications.

Biologische Aktivität

1,3-Benzoxazole-2-carbonyl chloride (CAS No. 408538-63-6) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound features a benzoxazole ring fused with a carbonyl chloride group. Its molecular formula is , and it has a molecular weight of approximately 168.61 g/mol. The compound is characterized by its ability to engage in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the modulation of enzymatic activities or the inhibition of specific biological pathways.

Antimicrobial Activity

Research has shown that benzoxazole derivatives exhibit significant antimicrobial properties. In particular, studies indicate that this compound may possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 15 µg/mL |

| This compound | Candida albicans | 30 µg/mL |

| Other derivatives | Various | Ranges from 250 to 7.81 µg/mL |

Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of benzoxazole derivatives on cancer cell lines. Compounds containing the benzoxazole moiety have demonstrated selective toxicity towards various cancer cells while exhibiting lower toxicity towards normal cells .

Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12 µM |

| This compound | A549 (Lung) | 15 µM |

| Other derivatives | Various | Varies significantly |

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial properties of various benzoxazole derivatives, including this compound. The results indicated that while many compounds had limited antibacterial activity, certain derivatives showed promising antifungal effects against C. albicans .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of benzoxazole derivatives on several cancer cell lines. The study revealed that some derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range, suggesting their potential as anticancer agents .

Eigenschaften

IUPAC Name |

1,3-benzoxazole-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJYODSPXUHFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608526 | |

| Record name | 1,3-Benzoxazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408538-63-6 | |

| Record name | 1,3-Benzoxazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.